Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate

Description

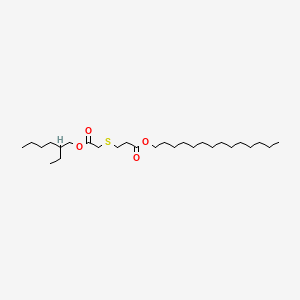

Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate (CAS: 10054-29-2) is a sulfur-containing ester derivative with a complex branched structure. Its molecular architecture includes a tetradecyl (C14) alkyl chain, a thioether (-S-) linkage, and an ester group derived from 2-ethylhexanol.

Properties

CAS No. |

93918-82-2 |

|---|---|

Molecular Formula |

C27H52O4S |

Molecular Weight |

472.8 g/mol |

IUPAC Name |

tetradecyl 3-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylpropanoate |

InChI |

InChI=1S/C27H52O4S/c1-4-7-9-10-11-12-13-14-15-16-17-18-21-30-26(28)20-22-32-24-27(29)31-23-25(6-3)19-8-5-2/h25H,4-24H2,1-3H3 |

InChI Key |

IAELOIIBNWOIBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCSCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate typically involves multi-step organic reactions. One common method includes the esterification of tetradecanol with 3-mercaptopropionic acid, followed by the introduction of the ethylhexyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and bases like sodium hydride for the nucleophilic substitution step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH is crucial. Advanced purification techniques like distillation and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester and thioester groups can be reduced to alcohols and thiols, respectively, using reducing agents such as lithium aluminum hydride.

Substitution: The ethylhexyl ether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

-

Plasticizers :

- Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate is explored as a potential alternative plasticizer. Plasticizers are additives that enhance the flexibility and durability of plastics. Research indicates that similar compounds exhibit low skin absorption rates, making them suitable for applications where human exposure is a concern .

-

Surfactants :

- The compound's surfactant properties are beneficial in formulations requiring emulsification or stabilization. Surfactants are vital in industries such as cosmetics and pharmaceuticals, where they help in the dispersion of active ingredients.

-

Lubricants :

- Its hydrophobic nature allows it to function effectively as a lubricant in various mechanical applications. The presence of the tetradecyl group enhances the viscosity and stability of lubricant formulations.

Health and Safety Assessments

The safety profile of this compound has been evaluated under various conditions:

- Skin Irritation Studies : Research indicates minimal irritation potential, with studies showing that slight reactions observed were fully reversible within observation periods . This suggests a favorable safety profile for topical applications.

- Toxicological Assessments : Data from repeated dose toxicity studies indicate that the compound does not cause significant adverse effects upon oral exposure. A no observed adverse effect level (NOAEL) of 1000 mg/kg body weight per day was reported, suggesting it is safe for industrial use under controlled conditions .

Environmental Impact

The environmental implications of this compound have been assessed through various frameworks:

- Biodegradability : Initial studies suggest that compounds with similar structures may undergo hydrolysis in environmental conditions, which could mitigate their persistence in ecosystems .

- Regulatory Compliance : The compound is listed under various regulatory frameworks aimed at assessing human health and environmental impacts, ensuring that its use adheres to safety standards set by organizations like the European Chemicals Agency (ECHA) .

Case Studies

- Plasticizer Alternatives : A study focusing on alternative plasticizers highlighted the effectiveness of compounds similar to this compound in reducing skin absorption while maintaining desirable plastic properties .

- Surfactant Formulations : Research into surfactant formulations incorporating this compound has shown improved stability and performance compared to traditional surfactants, suggesting its potential for broader application in personal care products.

Mechanism of Action

The mechanism of action of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate is largely dependent on its functional groups. The thioester linkage can undergo hydrolysis to release thiols, which can interact with various biological targets. The ethylhexyl ether group imparts hydrophobicity, allowing the compound to interact with lipid membranes and potentially alter their properties. The propionate group can participate in esterification reactions, modifying the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analysis

Stability and Reactivity

- The thioether linkage reduces susceptibility to radical-mediated degradation, making the compound more suitable for high-temperature applications than its mercapto-containing analog.

- Tetradecyl 2-ethylhexanoate, lacking sulfur, is chemically inert and widely used in plastics and coatings, whereas the sulfur-containing analogs may find niche roles in specialty polymers or surfactants .

Regulatory and Commercial Context

- All three compounds were registered on the same date (31 May 2018), suggesting parallel development for complementary industrial uses .

Biological Activity

Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate, commonly referred to as Tetradecyl thioester, is a chemical compound with the CAS number 93918-82-2. It is characterized by its unique molecular structure, which includes a tetradecyl chain and a thioether functional group. This compound has garnered attention for its potential biological activities, particularly in industrial and biomedical applications. This article reviews the biological activity of Tetradecyl thioester, focusing on its toxicity, cellular effects, and potential therapeutic uses.

The chemical properties of Tetradecyl thioester are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C27H52O4S |

| Molecular Weight | 472.764 g/mol |

| Density | 0.954 g/cm³ |

| Boiling Point | 539.7 °C at 760 mmHg |

| Flash Point | 243.9 °C |

| LogP | 8.1136 |

These properties indicate that Tetradecyl thioester is a hydrophobic compound, which may influence its biological interactions and applications.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of Tetradecyl thioester. According to various studies:

- Skin Sensitization : In a study assessing skin sensitization using intradermal induction and epidermal induction methods, no sensitization reactions were reported in animals exposed to formulations containing Tetradecyl thioester .

- Repeated Dose Toxicity : A repeated oral dose toxicity study indicated that Tetradecyl thioester does not cause significant adverse effects at doses up to 1000 mg/kg body weight per day in rats. No clinical signs of toxicity were observed, and no significant differences in body weights or organ weights were noted between treatment and control groups .

Cellular Effects

Recent research has explored the effects of Tetradecyl thioester on cell proliferation and apoptosis:

- Cell Proliferation : In studies involving BAG-1 CRISPR knockout cells treated with various concentrations (5μM and 50μM) of Tetradecyl thioester, significant changes in cell proliferation were observed compared to control groups . This suggests potential applications in cancer research or regenerative medicine.

- Apoptosis Induction : Further investigations are needed to establish whether Tetradecyl thioester can induce apoptosis in specific cancer cell lines, which could enhance its therapeutic utility.

Case Studies

- Dermatological Applications : A case study highlighted the use of Tetradecyl thioester in formulations aimed at improving skin barrier function without causing irritation or sensitization. This property makes it a candidate for cosmetic applications .

- Industrial Use : The compound is primarily used in industrial applications due to its surfactant properties, which could potentially be harnessed for drug delivery systems or as an emulsifier in pharmaceuticals .

Summary of Key Research Data

Q & A

Basic: What synthetic strategies are recommended for preparing Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate?

The synthesis typically involves two key steps:

Thioether Formation : React 3-mercaptopropionic acid derivatives (e.g., tetradecyl 3-mercaptopropionate) with a halogenated acetyl precursor (e.g., 2-((2-ethylhexyl)oxy)-2-oxoethyl bromide) under basic conditions to form the thioether linkage .

Esterification : Use acid-catalyzed esterification or transesterification to attach the 2-ethylhexyl group. For example, coupling thiodipropionic acid intermediates with isotridecanol or similar alcohols under Dean-Stark conditions to remove water and drive the reaction .

Key Considerations : Optimize reaction stoichiometry (1:1 molar ratio for thiol:halide) and monitor via TLC or HPLC to minimize disulfide byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound?

Characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR to confirm ester/thioether linkages (e.g., δ ~2.8–3.2 ppm for SCH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 542–643, depending on substituents) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity and resolve ester/thioether isomers .

Basic: How should researchers handle stability and storage of this compound?

- Stability : The compound is stable under inert atmospheres (N/Ar) at 2–8°C but may degrade via hydrolysis of the ester or oxidation of the thioether group in humid/oxidizing conditions .

- Storage : Use amber glass vials with PTFE-lined caps to prevent light/oxygen exposure. Conduct stability studies (e.g., accelerated aging at 40°C/75% RH) to establish shelf-life .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Discrepancies often arise from measurement conditions (e.g., solvent polarity, temperature). To address this:

- LogP Determination : Use shake-flask methods with octanol/water partitioning, validated via computational tools (e.g., EPI Suite) .

- Solubility : Perform phase-solubility studies in buffered systems (pH 4–8) and correlate with Hansen solubility parameters .

Example : If literature logP values vary, cross-validate using both experimental (HPLC retention times) and computational approaches .

Advanced: What advanced analytical methods are suitable for detecting trace impurities?

- LC-HRMS/MS : Identify low-abundance impurities (e.g., disulfides, hydrolyzed esters) with collision-induced dissociation (CID) to fragment ions .

- Headspace GC-MS : Detect volatile degradation products (e.g., 2-ethylhexanol) under thermal stress .

- ICP-MS : Screen for heavy metal catalysts (e.g., tin, if used in synthesis) down to ppb levels .

Advanced: How does regulatory classification (e.g., SVHC under REACH) impact experimental design?

The compound’s structural analogs (e.g., organotin derivatives) are classified as Substances of Very High Concern (SVHC) due to reproductive toxicity . Researchers must:

- Mitigate Exposure : Use fume hoods, closed systems, and personal protective equipment (PPE) rated for SVHCs .

- Documentation : Maintain detailed records of synthesis, waste disposal, and exposure monitoring for compliance with REACH and ECHA guidelines .

Advanced: What strategies optimize the compound’s use in polymer antioxidant studies?

- Structure-Activity Relationships (SAR) : Modify the thioether/ester ratio to balance radical scavenging (thioether) and hydrophobicity (tetradecyl chain) .

- Accelerated Aging Tests : Expose polymer blends to UV/O and measure oxidation induction time (OIT) via DSC to quantify antioxidant efficacy .

Note : Compare with commercial antioxidants (e.g., Irganox 1035) to benchmark performance .

Advanced: How can computational modeling aid in predicting metabolic pathways?

- In Silico Tools : Use OECD QSAR Toolbox or MetaPred to predict Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) .

- Docking Studies : Model interactions with CYP450 enzymes to assess potential bioactivation risks (e.g., sulfoxide formation) .

Advanced: What experimental controls are critical for reproducibility in catalytic studies?

- Catalyst Screening : Test transition-metal-free conditions (e.g., organocatalysts) to avoid side reactions with the thioether group .

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Advanced: How to address discrepancies in toxicity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.